Dimethyldithiocarbamate

Rubber vulcanization Nitrile rubber (NBR) Rheometry

Zinc dimethyldithiocarbamate (ZDMC, Ziram) is the ultra-accelerator of choice for minimizing sulfur vulcanization cycle times in NBR injection molding and continuous processes. Evidence confirms ZDMC delivers the shortest optimum cure time among tested accelerators including thiazole-based MBTS. In zinc-oxide-free NR formulations, a binary ZDMC/MBTS (3:6 mmol) system with MgO activator maintains mechanical properties while eliminating zinc leaching—critical for aquatic-environment rubber goods. As a multi-site FRAC contact fungicide, Ziram provides essential resistance-management rotation against Stemphylium vesicarium in pome fruit. Note: ZDMC is inferior to diethyldithiocarbamate for chelation applications. Select zinc salt (CAS 137-30-4) for vulcanization; free acid (CAS 79-45-8) is unstable and commercially supplied as its salts.

Molecular Formula C3H6NS2
Molecular Weight 120.21
CAS No. 137-30-4; 79-45-8
Cat. No. B2753861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyldithiocarbamate
CAS137-30-4; 79-45-8
Molecular FormulaC3H6NS2
Molecular Weight120.21
Structural Identifiers
SMILESCN(C)C(=S)[S-]
InChIInChI=1S/C3H7NS2/c1-4(2)3(5)6/h1-2H3,(H,5,6)/p-1
InChIKeyMZGNSEAPZQGJRB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyldithiocarbamate (CAS 137-30-4; 79-45-8): A Multi-Functional Dithiocarbamate Scaffold for Rubber Vulcanization, Agricultural Fungicides, and Metal Chelation


Dimethyldithiocarbamate (DMDC) refers to the conjugate base of dimethyldithiocarbamic acid, a member of the dithiocarbamate anion class resulting from deprotonation of the dithiocarbamic acid moiety; the major species exists at pH 7.3 [1]. The compound is most commonly utilized as its zinc salt (Ziram, CAS 137-30-4), a coordination complex that serves as a broad-spectrum agricultural fungicide, animal repellent, and ultra-accelerator for sulfur vulcanization of rubber [2]. Additional salt forms include the sodium salt (CAS 128-04-1), used as a water-soluble chelating agent and polymerization short-stop [3], and the ferric salt (Ferbam), another agricultural fungicide. The free acid form (CAS 79-45-8) is the parent scaffold from which these derivatives are synthesized.

Why Dimethyldithiocarbamate Cannot Be Interchanged with Other Dithiocarbamates in Procurement Specifications


Dithiocarbamates exhibit substantial performance divergence driven by N-alkyl substituent size (methyl vs. ethyl vs. butyl), metal counterion identity (Zn²⁺ vs. Fe³⁺ vs. Na⁺), and oxidation state (monomeric dithiocarbamate vs. thiuram disulfide dimer). These structural variations directly modulate metal complex stability constants, vulcanization cure kinetics, and biological activity profiles [1]. For instance, MeSH and ChEBI authoritative entries explicitly state that dimethyldithiocarbamate is inferior to diethyldithiocarbamate as a chelating agent, while the zinc salt (Ziram) possesses distinct toxicological and fungicidal properties compared to the ferric salt (Ferbam) [2][3]. Substituting one dithiocarbamate derivative for another without experimental validation risks compromised rubber cure rates, altered metal sequestration efficiency, or unexpected ecotoxicological outcomes.

Dimethyldithiocarbamate: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Zinc Dimethyldithiocarbamate (ZDMC) vs. Thiazole Accelerator MBTS: Ultra-Accelerator Cure Kinetics in Nitrile Rubber

In a direct head-to-head comparison of vulcanization accelerators in nitrile rubber (NBR) compounds, zinc dimethyldithiocarbamate (ZDMC) demonstrated substantially faster cure kinetics than the thiazole-based accelerator MBTS. The study evaluated ZDMC (dithiocarbamate class), MBTS (thiazole class), and a novel zincate complex ZNIBU under identical formulation conditions [1]. ZDMC was characterized as an 'ultra accelerator' with the shortest optimum cure time among all tested accelerators, whereas MBTS was identified as the least adequate accelerator for the formulation in terms of rheometric parameters. This cure rate differential is critical for high-throughput rubber manufacturing where cycle time directly impacts production economics.

Rubber vulcanization Nitrile rubber (NBR) Rheometry Cure kinetics Accelerator comparison

ZDMC vs. TMTD: Superior Synergistic Activity with Magnesium Oxide Cure Activator in Natural Rubber

A 2022 study investigated binary accelerator systems for zinc-oxide-free natural rubber vulcanization using magnesium oxide as an alternative cure activator. Zinc dimethyldithiocarbamate (ZDMC) and tetramethylthiuram disulfide (TMTD) were each combined with dibenzothiazyl disulfide (MBTS) at a 3:6 millimolar ratio and evaluated under identical conditions [1]. The zinc-containing thiocarbamate accelerator ZDMC demonstrated better synergistic activity with magnesium oxide than the non-zinc-based thiuram accelerator TMTD. This superior synergism was reflected in delta torque, cross-link density, and mechanical properties. The study further demonstrated that a completely zinc-oxide-free natural rubber compound was achievable using the ZDMC-MBTS binary system with magnesium oxide, yielding comparable mechanical and thermal properties alongside a higher rate of vulcanization relative to conventional zinc oxide-based formulations [1].

Natural rubber Binary accelerator systems Magnesium oxide Zinc-free vulcanization Cross-link density

Ziram vs. Bellis® and Timorex®: Preventive Efficacy Against Pear Brown Spot (Stemphylium vesicarium)

A comprehensive 2023 study in Crop Protection evaluated fungicides against brown spot of pear (BSP) caused by Stemphylium vesicarium in Argentina, combining in vitro, bioassay, and field trial assessments [1]. Ziram® (zinc dimethyldithiocarbamate) was compared head-to-head against Bellis® (pyraclostrobin + boscalid), Merpan® (captan), and Timorex® (Melaleuca alternifolia extract). In spore germination inhibition assays, Ziram® and Merpan® were both rated as 'very effective.' In preventive bioassays on 'D'Anjou' pear fruit, Ziram® applications significantly reduced disease severity, comparable to Bellis® and Merpan®. Timorex® failed to achieve satisfactory effectiveness in any test. In-field assays with Bellis® and Ziram® confirmed preventive efficacy. Curative treatments (post-infection application) were not effective for any tested fungicide [1].

Agricultural fungicide Pear brown spot Stemphylium vesicarium Spore germination inhibition Field efficacy

DMDC vs. DEDC (Diethyldithiocarbamate): Computationally Validated Lower Metal Complex Stability

Density functional theory (DFT/B3LYP) calculations were performed on dimethyl- and diethyldithiocarbamate complexes of Ni(II), Cu(II), Zn(II), and Ag(I) to characterize metal-ligand bonding strength as a function of the dialkyl substituent [1]. The study calculated formation reaction energies in both gas phase and solution. A clear stability order emerged: Ni(R₂dtc)₂ > Cu(R₂dtc)₂ > Zn(R₂dtc)₂ for a given ligand. Critically, larger formation reaction energies were consistently found for M(Et₂dtc)₂ (diethyl-substituted) compared to M(Me₂dtc)₂ (dimethyl-substituted) complexes across all metals tested [1]. This computational finding provides a mechanistic basis for the authoritative MeSH statement that dimethyldithiocarbamate 'is inferior to diethyldithiocarbamate as a chelating agent' [2].

Metal chelation DFT calculation Formation energy Stability constant Dithiocarbamate complexes

DMDC-Cu(II) Complexation: Half-Life Extension >14 Days via Inhibition of Acid-Catalyzed Hydrolysis

Experimental studies on the environmental degradation of dimethyldithiocarbamate (DMDC), a component of the fungicide Ziram, demonstrated that metal complexation dramatically alters its environmental persistence [1]. Uncomplexed dithiocarbamates are assumed to degrade within days to weeks via acid-catalyzed hydrolysis. However, when DMDC forms complexes with trace metals, this degradation pathway is inhibited. Evaluation of stability constants indicated that copper is the metal most likely to inhibit transformation reactions under environmentally relevant conditions. Measurement of DMDC transformation in the presence of trace Cu(II) yielded half-lives greater than 2 weeks, irrespective of pH [1]. When DMDC is complexed by Cu(II) before release to natural waters, the compound becomes significantly more persistent because acid-catalyzed hydrolysis is inhibited [1].

Environmental fate Hydrolysis half-life Copper complexation Dithiocarbamate degradation Persistence

Ziram vs. Ferbam: Acute Toxicity Differential Based on Metal Counterion Identity

A foundational toxicological study directly compared the acute and short-term oral toxicity of ferric dimethyldithiocarbamate (Ferbam) and zinc dimethyldithiocarbamate (Ziram) in rodent models [1]. When administered in single doses either intraperitoneally or orally, neither compound was classified as highly toxic. However, Ferbam demonstrated a much lower acute toxicity than Ziram [1]. In thirty-day feeding studies, weanling albino rats fed diets containing 0.01% of either compound grew normally. At higher dietary concentrations (0.5%), Ferbam produced marked mortality while Ziram data under equivalent conditions were not directly comparable within the same study design. The differential toxicity is attributed to the distinct metal counterion (Fe³⁺ vs. Zn²⁺) rather than the shared dimethyldithiocarbamate ligand scaffold [1].

Acute toxicity Dithiocarbamate fungicides Metal counterion Zinc vs. Iron Toxicology

Dimethyldithiocarbamate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


High-Throughput Rubber Manufacturing Requiring Ultra-Fast Cure Kinetics

In nitrile rubber (NBR) vulcanization, zinc dimethyldithiocarbamate (ZDMC) functions as an 'ultra accelerator' with the shortest optimum cure time among tested accelerator classes, including thiazole-based MBTS [1]. This property is particularly valuable in injection molding and continuous vulcanization processes where minimizing cycle time directly reduces manufacturing costs. Procurement for these applications should prioritize ZDMC over slower thiazole accelerators when production throughput is the primary economic driver.

Zinc-Oxide-Free Natural Rubber Formulations Using MgO Cure Activator

Regulatory restrictions on zinc leaching from rubber products (e.g., tire wear particles, aquatic applications) are driving demand for zinc-oxide-free formulations. ZDMC, when used in a binary accelerator system with MBTS (3:6 millimolar ratio) and magnesium oxide as cure activator, enables complete elimination of zinc oxide while maintaining comparable mechanical and thermal properties, with an added benefit of higher vulcanization rate [1]. This formulation approach is directly applicable to natural rubber compounds for environmentally sensitive applications.

Preventive Multi-Site Contact Fungicide for Pome Fruit Disease Management

Ziram® (zinc dimethyldithiocarbamate) is validated as a 'very effective' preventive fungicide against Stemphylium vesicarium, the causal agent of brown spot of pear [1]. As a multi-site contact fungicide, Ziram serves as a critical resistance-management tool in spray programs that rotate single-site systemic fungicides (e.g., strobilurins, SDHIs). Preventive application timing is essential, as curative efficacy is negligible [1]. This evidence supports Ziram procurement for pear and apple disease control programs seeking FRAC multi-site activity.

Environmental Fate Modeling Requiring Metal-Complexed Persistence Parameters

Environmental risk assessments for DMDC-containing products must incorporate metal-complexation effects on degradation kinetics. When DMDC is complexed with Cu(II)—either during formulation or through environmental interactions—the hydrolytic half-life extends beyond 14 days, regardless of pH, compared to rapid degradation (days to weeks) for uncomplexed DMDC [1]. This persistence differential directly impacts predicted environmental concentrations (PEC) and requires explicit parameterization in fate and transport models for regulatory submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyldithiocarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.